Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ethyl ester group, and a methylaminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with ethyl esters and methylamine. One common method involves the alkylation of cyclohexane-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclohexane ring to a more saturated form.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: A related compound with a similar cyclohexane structure but different functional groups.
Cyclohexane-1-carboxylate derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 4-(methylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
OQGXXYGDFDLNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC |
Origin of Product |
United States |
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